Cas no 1379331-64-2 (6-ethoxynaphthalene-2-thiol)

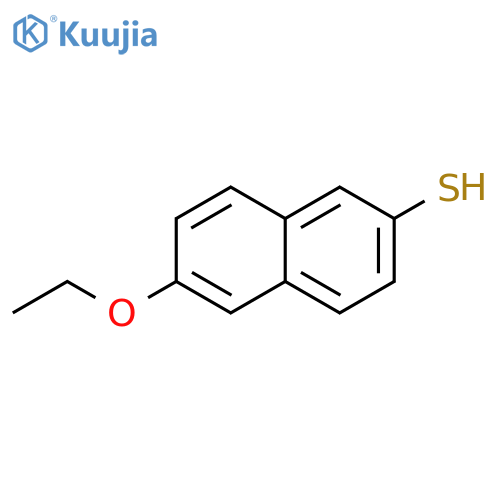

6-ethoxynaphthalene-2-thiol structure

商品名:6-ethoxynaphthalene-2-thiol

CAS番号:1379331-64-2

MF:C12H12OS

メガワット:204.288082122803

MDL:MFCD18426931

CID:5189378

6-ethoxynaphthalene-2-thiol 化学的及び物理的性質

名前と識別子

-

- 6-ethoxynaphthalene-2-thiol

-

- MDL: MFCD18426931

- インチ: 1S/C12H12OS/c1-2-13-11-5-3-10-8-12(14)6-4-9(10)7-11/h3-8,14H,2H2,1H3

- InChIKey: NTOXNXKFTOSKJA-UHFFFAOYSA-N

- ほほえんだ: C1=C2C(C=C(OCC)C=C2)=CC=C1S

6-ethoxynaphthalene-2-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB434994-5 g |

6-Ethoxy-2-thionaphthol |

1379331-64-2 | 5g |

€1,373.40 | 2023-07-18 | ||

| abcr | AB434994-5g |

6-Ethoxy-2-thionaphthol |

1379331-64-2 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB434994-1 g |

6-Ethoxy-2-thionaphthol |

1379331-64-2 | 1g |

€594.40 | 2023-07-18 | ||

| abcr | AB434994-1g |

6-Ethoxy-2-thionaphthol; . |

1379331-64-2 | 1g |

€1621.70 | 2025-02-20 |

6-ethoxynaphthalene-2-thiol 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

1379331-64-2 (6-ethoxynaphthalene-2-thiol) 関連製品

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1379331-64-2)6-ethoxynaphthalene-2-thiol

清らかである:99%

はかる:1g

価格 ($):961.0